molecular formula C10H7ClO3S B14735707 4-Chloronaphthalene-1-sulfonic acid CAS No. 6328-72-9

4-Chloronaphthalene-1-sulfonic acid

Cat. No.: B14735707
CAS No.: 6328-72-9
M. Wt: 242.68 g/mol
InChI Key: ASYHDOGSKLDKOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloronaphthalene-1-sulfonic acid typically involves the sulfonation of 4-chloronaphthalene. This process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 4-chloronaphthalene is treated with sulfuric acid under controlled conditions. The reaction mixture is then neutralized, and the product is isolated through crystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Chloronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with different functional groups replacing the sulfonic acid group.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

4-Chloronaphthalene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloronaphthalene-1-sulfonic acid involves its interaction with specific molecular targets, primarily through its sulfonic acid group. This group can form strong ionic bonds with positively charged sites on proteins or other biomolecules, influencing their structure and function. The compound can also participate in various chemical reactions, altering the pathways and outcomes of these processes .

Comparison with Similar Compounds

Uniqueness: 4-Chloronaphthalene-1-sulfonic acid is unique due to the presence of both chlorine and sulfonic acid groups, which confer distinct reactivity and properties. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The sulfonic acid group provides strong acidic properties and the ability to form stable salts and complexes .

Properties

CAS No.

6328-72-9

Molecular Formula

C10H7ClO3S

Molecular Weight

242.68 g/mol

IUPAC Name

4-chloronaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H7ClO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H,12,13,14)

InChI Key

ASYHDOGSKLDKOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)O

Origin of Product

United States

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